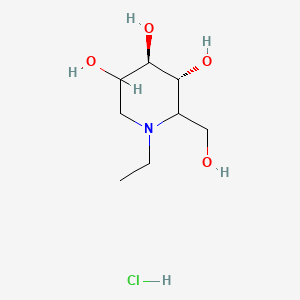
N-Ethyldeoxynojirimycin Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyldeoxynojirimycin Hydrochloride is a natural iminosugar derivative that has garnered significant attention due to its potential therapeutic applications. This compound is a potent inhibitor of glycosidases, enzymes involved in the breakdown of complex carbohydrates. It is primarily used in scientific research and has shown promise in various fields, including medicine and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyldeoxynojirimycin Hydrochloride typically involves the reduction of nojirimycin, followed by the introduction of an ethyl group. The reaction conditions often require the use of reducing agents and specific catalysts to achieve the desired product. The process can be complex and requires precise control of reaction parameters to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using microorganisms such as Bacillus and Streptomyces species. These microorganisms can be genetically engineered to produce the compound in large quantities. Fermentation regulation strategies are employed to optimize the yield and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyldeoxynojirimycin Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-Ethyldeoxynojirimycin Hydrochloride has a wide range of scientific research applications. It is used as an inhibitor of glycosidases, making it valuable in studies related to carbohydrate metabolism and enzyme inhibition. In medicine, it has potential therapeutic applications for conditions such as diabetes and viral infections due to its ability to inhibit specific enzymes . Additionally, it is used in the development of antiviral agents and other pharmaceuticals .
Mécanisme D'action
The mechanism of action of N-Ethyldeoxynojirimycin Hydrochloride involves the inhibition of glycosidases, enzymes that play a crucial role in the breakdown of complex carbohydrates. By inhibiting these enzymes, the compound can reduce the rate of carbohydrate digestion and absorption, leading to potential therapeutic effects in conditions like diabetes . The molecular targets include α-glucosidase and other related enzymes involved in carbohydrate metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to N-Ethyldeoxynojirimycin Hydrochloride include 1-Deoxynojirimycin, N-Methyl-1-deoxynojirimycin, and N-Nonyl-1-deoxynojirimycin . These compounds share structural similarities and exhibit similar inhibitory effects on glycosidases.
Uniqueness: this compound is unique due to its specific ethyl group modification, which enhances its inhibitory potency and stability compared to other similar compounds. This modification allows for more effective inhibition of glycosidases and potentially broader therapeutic applications .
Propriétés
IUPAC Name |
(3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5?,6?,7-,8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZSBJPQUMOYLM-YSPZXBHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C(C1CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747754 |
Source


|
| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210241-65-9 |
Source


|
| Record name | (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)




![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-β-alanine Methyl Ester](/img/new.no-structure.jpg)

![[(1R,2S,4R,5S)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B569119.png)

![(4R)-4-[(4-Aminophenyl)methyl]-2-oxazolidinone Monohydrochloride](/img/structure/B569122.png)



